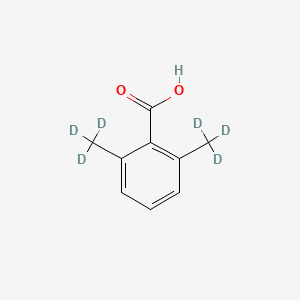

2,6-Dimethylbenzoic Acid-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethylbenzoic Acid-d6 is a deuterated derivative of 2,6-Dimethylbenzoic Acid. It is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl groups. This compound is primarily used in research settings, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzoic Acid-d6 typically involves the deuteration of 2,6-Dimethylbenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. This can be achieved by reacting 2,6-Dimethylbenzoic Acid with deuterated methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 2,6-Dimethylbenzaldehyde or 2,6-Dimethylbenzoic Acid.

Reduction: Formation of 2,6-Dimethylbenzyl alcohol.

Substitution: Formation of halogenated derivatives like 2,6-Dimethylbromobenzene.

Applications De Recherche Scientifique

NMR Spectroscopy

Application Overview:

2,6-Dimethylbenzoic Acid-d6 is extensively used in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the resolution of spectral data, allowing for more precise analysis of molecular structures and dynamics.

Key Findings:

- Structural Analysis: The deuterated form provides clearer signals in NMR spectra compared to its non-deuterated counterpart, facilitating better identification of molecular conformations and interactions.

- Tautomerism Studies: Research has shown that deuterated compounds can be utilized to study tautomerism in heteroaromatic compounds, revealing insights into proton transfer mechanisms and equilibrium states .

Pharmaceutical Research

Application Overview:

In pharmaceutical research, this compound serves as a crucial intermediate for synthesizing various bioactive compounds. Its stable isotopic labeling aids in tracking metabolic pathways and drug interactions.

Case Study:

A study demonstrated the use of this compound in synthesizing potential anticancer agents. The incorporation of deuterium allowed researchers to trace the metabolic fate of these compounds in biological systems, providing valuable data on their pharmacokinetics .

Organic Synthesis

Application Overview:

The compound is also employed in organic synthesis as a building block for creating complex molecules. Its reactivity can be tailored through functional group modifications.

Key Findings:

- Synthesis of Esters and Amides: this compound has been utilized in the synthesis of various esters and amides, showcasing its versatility as a precursor in organic reactions .

- Multi-component Reactions: Recent advancements have highlighted its role in one-pot multi-component reactions, leading to the efficient synthesis of diverse organic compounds with potential applications in materials science .

Material Science

Application Overview:

In material science, this compound is investigated for its properties as a polymer additive or modifier. Its incorporation can enhance the physical properties of polymers.

Key Findings:

- Thermal Stability: Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical properties .

- Compatibility Studies: Compatibility with various polymer systems has been assessed, demonstrating its potential to act as a plasticizer or stabilizer in formulations .

Data Tables

| Application Area | Key Benefits | Example Studies |

|---|---|---|

| NMR Spectroscopy | Enhanced resolution for structural analysis | Tautomerism studies using deuterated compounds |

| Pharmaceutical Research | Tracking metabolic pathways | Synthesis of anticancer agents |

| Organic Synthesis | Versatile building block for complex molecules | Multi-component reactions |

| Material Science | Improved thermal stability and mechanical properties | Compatibility with polymer matrices |

Mécanisme D'action

The mechanism of action of 2,6-Dimethylbenzoic Acid-d6 is primarily related to its role as an isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. The compound interacts with molecular targets by replacing hydrogen atoms, allowing researchers to track and study specific pathways and reactions.

Comparaison Avec Des Composés Similaires

2,6-Dimethylbenzoic Acid: The non-deuterated version of the compound.

2,4-Dimethylbenzoic Acid: A positional isomer with methyl groups at positions 2 and 4.

3,5-Dimethylbenzoic Acid: Another isomer with methyl groups at positions 3 and 5.

Uniqueness: 2,6-Dimethylbenzoic Acid-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. This isotopic substitution provides distinct advantages in tracing and studying molecular interactions and pathways, which are not possible with non-deuterated analogs.

Activité Biologique

2,6-Dimethylbenzoic Acid-d6 (CAS No. 58310-66-0) is a deuterated derivative of 2,6-dimethylbenzoic acid, a compound of interest in various fields such as organic synthesis, materials science, and pharmacology. The incorporation of deuterium enhances its utility in biological studies and analytical applications due to its distinct isotopic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H10O2

- Molecular Weight : 150.17 g/mol

- Melting Point : 116 °C

- Boiling Point : 160 °C at 17 mmHg

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various benzoic acid derivatives, it was found that compounds with methyl substitutions at the ortho position (like 2,6-Dimethylbenzoic Acid) displayed enhanced antibacterial effects against Gram-positive bacteria compared to their non-methylated counterparts .

Cytotoxicity and Cell Viability

In vitro studies assessing the cytotoxic effects of this compound on various cell lines suggest that it has a low toxicity profile. For instance, when tested on MDCK cells at concentrations up to 100 μmol/L, the compound demonstrated minimal cytotoxicity, indicating its potential for further development in therapeutic applications without significant adverse effects .

Diuretic Activity

The compound has also been investigated for its diuretic properties. In a series of experiments designed to simulate renal tubule function using MDCK cells, this compound exhibited notable inhibition of sodium transport. The inhibition rates were comparable to established diuretics like hydrochlorothiazide, suggesting that this compound could be a candidate for developing new diuretic agents .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Diuretic Mechanism : The compound's ability to inhibit sodium transport in renal cells suggests that it may act on sodium channels or transporters involved in renal function. This mechanism is crucial for its potential use as a diuretic agent.

- Antimicrobial Mechanism : The presence of methyl groups in the ortho position appears to enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with bacterial membranes and leading to increased antimicrobial efficacy .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2,6-bis(trideuteriomethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBHQDKBSKYGCK-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.